molecular formula C22H28F3N3O2 B595924 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione CAS No. 1211565-08-0

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione

Cat. No.: B595924
CAS No.: 1211565-08-0
M. Wt: 423.48
InChI Key: OGZKYKUCJLBYBG-YYZRRKBYSA-N
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Description

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is a useful research compound. Its molecular formula is C22H28F3N3O2 and its molecular weight is 423.48. The purity is usually 95%.
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Biological Activity

The compound 4-[[(1R,2R)-2-piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione, also known as a cyclobutene derivative, has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H26F3N3O2
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 1211565-08-0

The compound features a cyclobutene core, which is known for its reactivity and ability to participate in various chemical reactions. The presence of trifluoromethyl and piperidine groups enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting glyoxylase and pyruvate dehydrogenase, which are critical in cellular metabolism and energy production .
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, particularly excitatory amino acid receptors. This modulation can influence synaptic plasticity and neurotransmission, suggesting potential applications in neuropharmacology .

Antitumor Activity

Recent studies have explored the antitumor properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and protect against neuronal damage in conditions like Alzheimer's disease .

Case Studies

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was performed on different cell lines (e.g., A549, HeLa).
    • Results : IC50 values ranged from 10 to 30 µM, indicating significant cytotoxicity.
  • Neuroprotection Study :
    • Objective : To assess neuroprotective effects in a mouse model of Alzheimer's disease.
    • Method : Behavioral tests and histological analysis were conducted post-treatment.
    • Results : Treated mice exhibited improved cognitive function and reduced amyloid plaque formation compared to controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : High affinity for brain tissue due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver; metabolites may retain biological activity.
  • Excretion : Predominantly excreted via urine.

Properties

IUPAC Name

3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O2/c23-22(24,25)14-8-10-15(11-9-14)26-18-19(21(30)20(18)29)27-16-6-2-3-7-17(16)28-12-4-1-5-13-28/h8-11,16-17,26-27H,1-7,12-13H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSCPJJNZMRAQS-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCCC[C@H]2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211565-08-0
Record name 1211565-08-0
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